
Pentafluorophenyl 4-(acryloylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pentafluorophenyl 4-(acryloylamino)benzoate is a chemical compound that combines the properties of pentafluorophenyl and acryloylamino groups with a benzoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pentafluorophenyl 4-(acryloylamino)benzoate typically involves the esterification of 4-(acryloylamino)benzoic acid with pentafluorophenol. This reaction can be catalyzed by various agents, such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), under anhydrous conditions. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Pentafluorophenyl 4-(acryloylamino)benzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The pentafluorophenyl group is highly reactive towards nucleophiles, making it suitable for substitution reactions.
Polymerization: The acryloyl group can participate in radical polymerization, forming polymers with unique properties.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and thiols, typically reacting under mild conditions.
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) or benzoyl peroxide are used under thermal or photochemical conditions.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out with sodium hydroxide.
Major Products Formed
Nucleophilic Substitution: Products include substituted benzoates with various functional groups.
Polymerization: The major products are polymers with repeating units derived from the acryloyl group.
Hydrolysis: The products are 4-(acryloylamino)benzoic acid and pentafluorophenol.
Applications De Recherche Scientifique
Pentafluorophenyl 4-(acryloylamino)benzoate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Materials Science: The compound can be used to create polymers with specific properties, such as high thermal stability and chemical resistance.
Pharmaceuticals: It may be used in the development of drug delivery systems or as a precursor for bioactive compounds.
Bioconjugation: The reactive pentafluorophenyl group allows for the conjugation of biomolecules, facilitating the study of biological processes.
Mécanisme D'action
The mechanism of action of Pentafluorophenyl 4-(acryloylamino)benzoate depends on its application:
Nucleophilic Substitution: The pentafluorophenyl group acts as a leaving group, facilitating the substitution reaction.
Polymerization: The acryloyl group undergoes radical polymerization, forming covalent bonds with other monomers.
Bioconjugation: The pentafluorophenyl group reacts with nucleophilic sites on biomolecules, forming stable covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pentafluorophenyl Benzoate: Similar in structure but lacks the acryloyl group, limiting its polymerization potential.
Acryloyl Chloride: Contains the acryloyl group but lacks the pentafluorophenyl moiety, making it less reactive in nucleophilic substitution.
4-(Acryloylamino)benzoic Acid: Similar but lacks the ester linkage, affecting its solubility and reactivity.
Uniqueness
Pentafluorophenyl 4-(acryloylamino)benzoate is unique due to the combination of the highly reactive pentafluorophenyl group and the polymerizable acryloyl group. This dual functionality allows for a wide range of applications in different fields, making it a versatile compound for scientific research.
Propriétés
Numéro CAS |
874478-20-3 |
|---|---|
Formule moléculaire |
C16H8F5NO3 |
Poids moléculaire |
357.23 g/mol |
Nom IUPAC |
(2,3,4,5,6-pentafluorophenyl) 4-(prop-2-enoylamino)benzoate |
InChI |
InChI=1S/C16H8F5NO3/c1-2-9(23)22-8-5-3-7(4-6-8)16(24)25-15-13(20)11(18)10(17)12(19)14(15)21/h2-6H,1H2,(H,22,23) |
Clé InChI |
IDZBXRGCYHFYQJ-UHFFFAOYSA-N |
SMILES canonique |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-2-[(2S,3R,4S)-4-methyl-1-oxaspiro[2.5]octan-2-yl]-1,3-thiazole](/img/structure/B14197608.png)
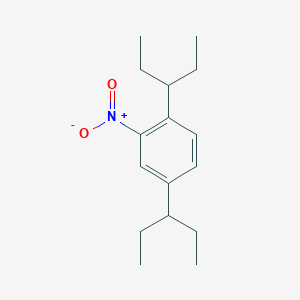
![Methanone, bis[4-(4-chlorophenyl)-1H-pyrrol-3-yl]-](/img/structure/B14197615.png)
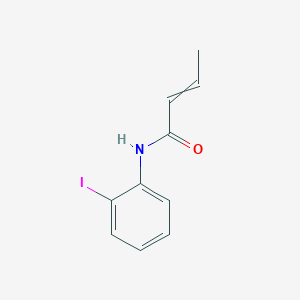
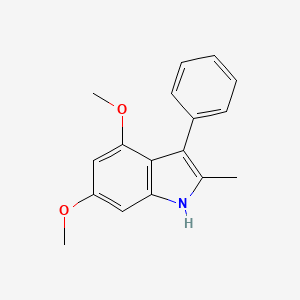
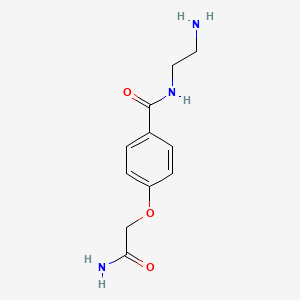
![4-[4-(Phenoxymethyl)phenyl]butan-1-OL](/img/structure/B14197645.png)
![Methyl 6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B14197648.png)
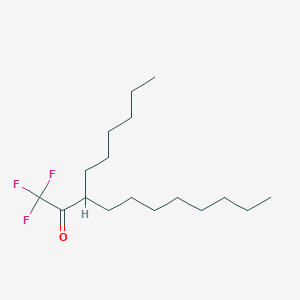
![(Pyridin-4-yl){4-[(3,5,6-trimethylpyrazin-2-yl)methyl]piperazin-1-yl}methanone](/img/structure/B14197655.png)
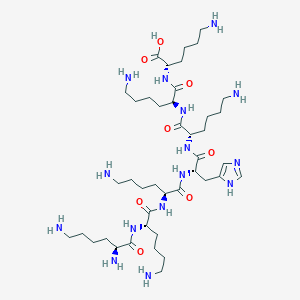
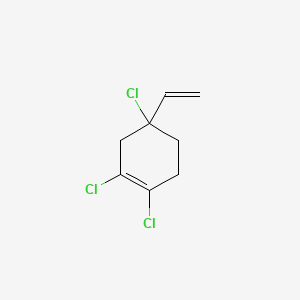

![4-(Morpholin-4-yl)-6-(thiophen-3-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14197674.png)
